3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that combines the structural features of benzothiazole, chromone, and benzoate moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in changes at the molecular level, disrupting the normal functioning of the target, which in this case could be the DprE1 enzyme .
Biochemical Pathways
The compound, being a benzothiazole derivative, may affect the biochemical pathways related to the function of its target. In the case of anti-tubercular activity, it could potentially disrupt the cell wall biosynthesis of Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption could lead to downstream effects such as the death of the bacteria or inhibition of its growth .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For benzothiazole derivatives with anti-tubercular activity, the result is typically the inhibition of bacterial growth or the death of the bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the cyclization of the intermediate with chromone derivatives under acidic or basic conditions . The final step involves esterification with benzoic acid or its derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and chromone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one
- 2-Arylbenzothiazole
- 5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is unique due to its combined structural features of benzothiazole, chromone, and benzoate This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSNZUWQXKWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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